tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane
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Overview
Description
tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane is a chemical compound with the molecular formula C30H48OSi. It is a silane derivative, characterized by the presence of a tert-butyl group, two phenyl groups, and a tetradecan-2-yloxy group attached to a silicon atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane typically involves the reaction of tert-butyl(diphenyl)silanol with tetradecan-2-ol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The tert-butyl, diphenyl, or tetradecan-2-yloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of organometallic reagents or halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce silane hydrides.
Scientific Research Applications
tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane involves its ability to act as a protecting group for alcohols, preventing unwanted reactions during synthesis. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(dimethyl)silyl chloride
- tert-Butyl(diphenyl)silanol
- tert-Butyl(trimethyl)silane
Uniqueness
tert-Butyl(diphenyl)[(tetradecan-2-yl)oxy]silane is unique due to the presence of the tetradecan-2-yloxy group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other similar compounds may not be effective.
Properties
CAS No. |
142247-10-7 |
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Molecular Formula |
C30H48OSi |
Molecular Weight |
452.8 g/mol |
IUPAC Name |
tert-butyl-diphenyl-tetradecan-2-yloxysilane |
InChI |
InChI=1S/C30H48OSi/c1-6-7-8-9-10-11-12-13-14-17-22-27(2)31-32(30(3,4)5,28-23-18-15-19-24-28)29-25-20-16-21-26-29/h15-16,18-21,23-27H,6-14,17,22H2,1-5H3 |
InChI Key |
CZYUSQWADAELQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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